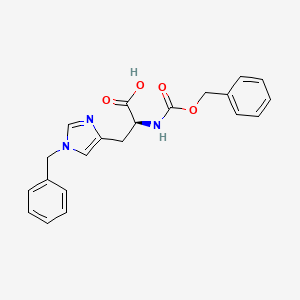

Z-His(Bzl)-OH

CAS No.: 21929-66-8

Cat. No.: VC3707329

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21929-66-8 |

|---|---|

| Molecular Formula | C21H21N3O4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26) |

| Standard InChI Key | RSDRIMXAOFFQMC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structure

Basic Information

Z-His(Bzl)-OH, also known by its systematic name N-benzyloxycarbonyl-Nim-benzyl-L-histidine, is a protected form of the amino acid histidine. It is characterized by its unique chemical structure featuring both a benzyloxycarbonyl (Z) group protecting the alpha-amino function and a benzyl group protecting the imidazole side chain of histidine . The compound is registered with the Chemical Abstracts Service (CAS) number 21929-66-8, allowing for its unambiguous identification in chemical databases and literature .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

-

Z-HIS(BZL)-OH

-

Cbz-His(Bzl)-OH

-

N-Cbz-His(Bzl)-OH

-

Z-HISTIDINE(BZL)-OH

-

Nα-Z-Nim-benzyl-L-histidine

These various designations reflect the compound's structure and the different naming conventions used across the field of peptide chemistry.

Chemical Properties

Physical Properties

Z-His(Bzl)-OH possesses the following physical and chemical properties that characterize its behavior in various chemical environments:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O4 |

| Molecular Weight | 379.41 g/mol |

| Physical State | Solid |

| Density | Approximately 1.3 g/cm³ |

| Boiling Point | Estimated at 649.3°C at standard pressure |

| MDL Number | MFCD00037892 |

These properties influence the compound's solubility, reactivity, and behavior during peptide synthesis reactions .

Structural Features

The compound contains several key structural elements that are critical to its function:

-

A benzyloxycarbonyl (Z) protecting group on the alpha-amino group

-

A benzyl protecting group on the imidazole nitrogen of the histidine side chain

-

A free carboxylic acid group that allows for peptide bond formation

-

The core L-histidine amino acid structure with its characteristic imidazole ring

This specific arrangement of protecting groups allows for controlled reactivity during peptide synthesis processes.

Synthesis and Preparation

Laboratory Scale Synthesis

The preparation of Z-His(Bzl)-OH typically involves a multi-step process starting from L-histidine. The synthesis generally follows these key steps:

-

Protection of the alpha-amino group with benzyloxycarbonyl chloride (Z-Cl)

-

Protection of the imidazole nitrogen with benzyl bromide

-

Purification and isolation of the final product

The specific reaction conditions must be carefully controlled to ensure selective protection at the desired positions. The progress of these reactions is typically monitored using thin-layer chromatography (TLC) to ensure complete conversion and product purity .

Quality Control Parameters

High-quality Z-His(Bzl)-OH suitable for peptide synthesis applications must meet stringent quality control criteria:

-

Purity verification through analytical techniques including HPLC, typically requiring ≥95% purity

-

Structural confirmation via 1H and 13C NMR spectroscopy

-

Mass spectrometric analysis to confirm the molecular weight and formula

-

Optical rotation measurements to verify the L-configuration of the histidine component

These quality control parameters ensure that the compound will perform as expected in subsequent peptide synthesis reactions.

Applications in Peptide Synthesis

Role in Peptide Chemistry

Z-His(Bzl)-OH plays a crucial role in peptide synthesis as it allows for the controlled incorporation of histidine residues into peptide chains. The protecting groups serve several essential functions:

-

The Z-group (benzyloxycarbonyl) on the alpha-amino group prevents unwanted peptide bond formation at this site during coupling reactions

-

The benzyl group on the imidazole nitrogen prevents side reactions involving this nucleophilic center

-

The free carboxylic acid allows for activation and subsequent peptide bond formation

This strategic protection pattern enables chemists to incorporate histidine into peptides with precise control over the reaction sequence and site-specificity.

Synthetic Methodologies

The compound is compatible with various peptide synthesis approaches, including:

-

Traditional solution-phase peptide synthesis

-

Solid-phase peptide synthesis (SPPS)

-

Microwave-assisted peptide synthesis

-

Enzymatic peptide synthesis

In modern synthetic approaches, Z-His(Bzl)-OH can be utilized in automated peptide synthesizers, significantly increasing the efficiency and reproducibility of peptide production .

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | C9783 | 5 g | $381 |

| TRC | H456325 | 250 mg | $60 |

| Usbiological | 285597 | 1 g | $333 |

| Chem-Impex | 02189 | 1 g | $75 |

| Activate Scientific | AS88634 | 1 g | $124 |

This range of options allows researchers to select the most appropriate source based on quantity needs and budget constraints .

Comparison with Related Compounds

Structural Analogs

Z-His(Bzl)-OH belongs to a broader family of protected amino acids used in peptide synthesis. To better understand its position within this family, it is valuable to compare it with related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| Z-His(Bzl)-OH | C21H21N3O4 | 379.41 | Standard protected histidine derivative |

| Boc-His(Bzl)-OH | C19H25N3O4 | 359.42 | Uses Boc instead of Z for α-amino protection |

| H-D-His(bzl)-OH | C13H15N3O2 | 245.28 | D-isomer with no α-amino protection |

| Z-His-OH | C14H15N3O4 | 289.29 | No protection on imidazole nitrogen |

These structural differences influence the reactivity, solubility, and application profiles of each compound in peptide synthesis contexts .

Functional Comparison

The different protection strategies employed in these analogs serve specific purposes in peptide synthesis:

-

Z-protection (benzyloxycarbonyl) is typically removed by hydrogenolysis or strong acids

-

Boc-protection (tert-butyloxycarbonyl) is removed by milder acidic conditions

-

Benzyl protection of the imidazole is generally removed by hydrogenolysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume